N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide
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Overview
Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide is a chemical compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.15. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 4,7-dichlorobenzo[d]thiazole-2-amine with propionyl chloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has indicated potential anticancer properties, suggesting its use in the development of new anticancer drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The exact mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to the inhibition of essential enzymes or disruption of cell membrane integrity in microorganisms .
Comparison with Similar Compounds
N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide can be compared with other benzo[d]thiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific activity profile.
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its antifungal activity, this compound also shares structural similarities with this compound but has different substituents on the benzothiazole ring.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-2-7(15)13-10-14-8-5(11)3-4-6(12)9(8)16-10/h3-4H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPEQUCWWZHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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